N-butyl-6-methylsulfonyl-pyridazin-3-amine

Description

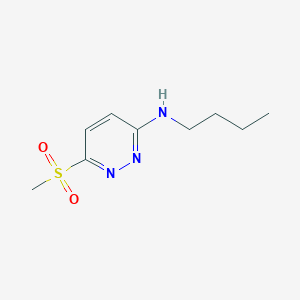

N-butyl-6-methylsulfonyl-pyridazin-3-amine is a pyridazine derivative characterized by a methylsulfonyl group at the 6-position and a butylamine substituent at the 3-position of the pyridazine ring. The methylsulfonyl group enhances solubility and may influence binding affinity to biological targets, while the N-butyl chain could modulate lipophilicity and pharmacokinetic properties. Structural analysis of such compounds typically employs crystallographic tools like SHELX for refinement and validation .

Properties

CAS No. |

93483-88-6 |

|---|---|

Molecular Formula |

C9H15N3O2S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

N-butyl-6-methylsulfonylpyridazin-3-amine |

InChI |

InChI=1S/C9H15N3O2S/c1-3-4-7-10-8-5-6-9(12-11-8)15(2,13)14/h5-6H,3-4,7H2,1-2H3,(H,10,11) |

InChI Key |

ZUUQZBSCKKCZMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-butyl-6-methylsulfonyl-pyridazin-3-amine can be achieved through several synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

N-butyl-6-methylsulfonyl-pyridazin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfonyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-6-methylsulfonyl-pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-butyl-6-methylsulfonyl-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine

- Molecular Formula : C₁₈H₂₆N₆O₂S

- Key Features: A piperazine ring replaces the N-butyl group in the target compound. The 6-methylpyridylamine substituent introduces an additional aromatic system.

| Property | N-butyl-6-methylsulfonyl-pyridazin-3-amine | 6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine |

|---|---|---|

| Core Structure | Pyridazine | Pyridazine with piperazine substitution |

| Substituents | N-butyl, methylsulfonyl | Piperazine-butylsulfonyl, 6-methylpyridylamine |

| Molecular Weight | Not explicitly stated | 390.506 g/mol |

| Potential Applications | Undocumented in evidence | Undocumented, but structural complexity suggests enhanced target binding |

Structural Implications :

- However, increased steric bulk could reduce membrane permeability compared to the simpler N-butyl derivative .

Antimalarial Imidazopyridazines and Aminopyrazines

highlights imidazopyridazines (e.g., compound 39) with methylsulfonyl/methylsulfinyl groups and aminopyrazine cores. While these are distinct from pyridazines, shared features include:

- Sulfonyl/Sulfinyl Groups : Critical for hydrogen bonding and solubility.

- Amino Substituents: Positioned to interact with enzymatic active sites, as seen in antimalarial candidates .

| Feature | This compound | Antimalarial Imidazopyridazines (e.g., 39) |

|---|---|---|

| Core Heterocycle | Pyridazine | Imidazopyridazine |

| Sulfonyl Group Position | 6-position | Attached to aryl rings |

| Biological Activity | Undocumented | Explicit antimalarial activity |

Functional Insights :

- The pyridazine core in this compound lacks the imidazole fusion present in imidazopyridazines, which is critical for antimalarial efficacy in compounds. This suggests divergent therapeutic applications unless modified .

Biological Activity

N-butyl-6-methylsulfonyl-pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its therapeutic potential, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a pyridazine core, which is known for its diverse pharmacological properties. The sulfonyl and butyl groups enhance its solubility and biological activity. The following table summarizes the key structural features of the compound:

| Feature | Description |

|---|---|

| Core Structure | Pyridazine |

| Substituents | Butyl group, methylsulfonyl group |

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 230.30 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Anticancer Activity

Studies have shown that derivatives of pyridazine compounds can induce apoptosis in cancer cells. For example, similar pyridazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction through pathways such as increased Annexin V positivity in treated cells, indicating early and late stages of apoptosis .

Case Study: Antitumor Activity

A study on related pyridazine compounds revealed that specific derivatives caused a notable increase in the G2/M phase population in T-47D cells, suggesting effective cell cycle modulation. The increase in apoptotic markers was significant, with some compounds showing over 20-fold increases in late apoptotic phases compared to controls .

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays have shown that certain derivatives exhibit selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Substituent Variations : Altering the alkyl chain length or introducing different functional groups can enhance potency and selectivity against specific targets.

- Pyridazine Core Modifications : Substituting different groups at the 3 or 6 positions of the pyridazine ring can significantly affect the compound's interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.